molecular formula C13H8Cl2N2O3 B3344518 N-(2,5-dichlorophenyl)-4-nitrobenzamide CAS No. 7506-44-7

N-(2,5-dichlorophenyl)-4-nitrobenzamide

Cat. No.: B3344518
CAS No.: 7506-44-7
M. Wt: 311.12 g/mol
InChI Key: LXEIRQMMULBISD-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-nitrobenzamide is a benzamide derivative research chemical. This compound is of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. It serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Researchers utilize this and similar compounds in the exploration of structure-activity relationships (SAR), often aiming to develop novel pharmacologically active agents. As a benzamide-containing molecule with nitro and dichlorophenyl substituents, it provides a versatile scaffold for further chemical modification. The compound is provided exclusively for laboratory research purposes. This compound is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-6-11(15)12(7-9)16-13(18)8-1-4-10(5-2-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEIRQMMULBISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324025
Record name N-(2,5-dichlorophenyl)-4-nitrobenzamide
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Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-44-7
Record name NSC405508
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Record name N-(2,5-dichlorophenyl)-4-nitrobenzamide
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Record name 2',5'-DICHLORO-4-NITROBENZANILIDE
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Synthetic Methodologies and Chemical Derivatization of N 2,5 Dichlorophenyl 4 Nitrobenzamide

Established Synthetic Routes to N-(2,5-dichlorophenyl)-4-nitrobenzamide

The primary and most established method for the synthesis of this compound is through the acylation of 2,5-dichloroaniline (B50420) with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.

Amidation Reactions for Benzamide (B126) Formation

The formation of the benzamide linkage in this compound is typically achieved by reacting 4-nitrobenzoyl chloride with 2,5-dichloroaniline. This amidation is often carried out in an inert solvent, such as dichloromethane, at or below room temperature. A tertiary amine base, like triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion.

The general reaction is as follows:

4-Nitrobenzoyl chloride + 2,5-Dichloroaniline → this compound + HCl

The selection of solvent and base is crucial for optimizing the yield and purity of the product. Dichloromethane is a common choice due to its inertness and ability to dissolve both reactants. The use of a base is essential to prevent the protonation of the starting aniline (B41778), which would render it non-nucleophilic.

While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, the synthesis of analogous benzamides provides a reliable framework. For instance, the synthesis of N-substituted benzamides often involves the dropwise addition of the acyl chloride to a solution of the amine and a base in an appropriate solvent at 0°C, followed by stirring at room temperature.

Precursor Synthesis and Optimization Strategies

The successful synthesis of the target compound is highly dependent on the quality and purity of its precursors: 4-nitrobenzoyl chloride and 2,5-dichloroaniline.

4-Nitrobenzoyl chloride is a crucial intermediate, and its synthesis has been well-documented. The most common method involves the reaction of 4-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently used reagents for this transformation.

When using thionyl chloride, the reaction is often performed with an excess of the reagent, which can also serve as the solvent. The reaction is typically heated to reflux to ensure complete conversion. The addition of a catalytic amount of a phase transfer catalyst, such as pyridine (B92270), can enhance the reaction rate and yield, with some processes reporting yields greater than 98.0% and purity exceeding 99.6%. google.com

Alternatively, phosphorus pentachloride can be used. This reaction is generally carried out by heating a mixture of 4-nitrobenzoic acid and PCl₅, which results in the formation of 4-nitrobenzoyl chloride and phosphorus oxychloride. prepchem.com The yield of this method is highly dependent on the purity of the reagents. orgsyn.org

ReagentConditionsYieldPurityReference
Thionyl chloride with pyridine catalystReflux, 12 hours>98.0%>99.6% google.com
Phosphorus pentachlorideHeating on a water bath~90% (with pure reagents)Not specified prepchem.comorgsyn.org

Interactive Data Table: Synthesis of 4-Nitrobenzoyl Chloride

Note: The data in this table is based on reported synthetic methods and may vary depending on specific experimental conditions.

The precursor 2,5-dichloroaniline is primarily synthesized through the reduction of 2,5-dichloronitrobenzene. Catalytic hydrogenation is the most common industrial method for this transformation. Various catalysts can be employed, with platinum-on-carbon (Pt/C) and palladium-on-carbon (Pd/C) being effective. google.com

Optimization of this process often focuses on minimizing the dechlorination of the aromatic ring, which is a common side reaction. A patented method describes a process for producing 2,5-dichloroaniline without the need for an anti-dechlorinating agent by carefully controlling reaction parameters such as temperature (110-120°C) and pressure (1.1-1.2 MPa) with a specific catalyst, achieving a purity of 99.85%. google.com Another approach involves a continuous hydrogenation process using a series of high-pressure reactors, which also results in high yield and purity. google.com

Electrochemical methods for the reduction of 2,5-dichloronitrobenzene have also been explored. One such method, using a lead cathode in an aqueous-ethanolic solution of sulfuric acid, reported a yield of 88.7%. chemicalbook.com

Reduction MethodCatalyst/ConditionsYieldPurityReference
Catalytic HydrogenationSpecific catalyst, 110-120°C, 1.1-1.2 MPaNot specified99.85% google.com
Continuous Catalytic Hydrogenation1% Pt/C or 1% Pd/C96.0-97.0%99.2-99.8% google.com
Electrochemical ReductionLead cathode, H₂SO₄/Ethanol88.7%Not specified chemicalbook.com

Interactive Data Table: Synthesis of 2,5-Dichloroaniline

Note: The data in this table is based on reported synthetic methods and may vary depending on specific experimental conditions.

Novel Synthetic Approaches and Catalyst Systems

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. This trend has also impacted the synthesis of benzamides.

Exploration of Green Chemistry Methodologies in this compound Synthesis

While specific green chemistry protocols for this compound are not yet prevalent in the literature, several innovative approaches for the synthesis of N-aryl amides have been developed that could be applied to this compound.

One promising strategy is the use of iron-mediated synthesis in water. A recently developed method describes the synthesis of N-aryl amides from nitroarenes and acyl chlorides using iron dust as the reductant and water as the solvent. nih.gov This approach is particularly relevant as it could potentially allow for the direct synthesis of the target compound from 2,5-dichloronitrobenzene and 4-nitrobenzoyl chloride in a single step, bypassing the separate reduction to 2,5-dichloroaniline. This method offers significant green advantages by using a cheap, non-toxic metal and avoiding the use of volatile organic solvents.

The general proposed reaction would be:

2,5-Dichloronitrobenzene + 4-Nitrobenzoyl chloride --(Fe, H₂O)--> this compound

This iron-mediated reaction in water represents a significant advancement in the sustainable synthesis of N-aryl amides and holds considerable potential for the future production of this compound. Further research would be needed to optimize the conditions for this specific transformation.

One-Pot Synthesis and Multicomponent Reactions for Benzamide Derivatives

The synthesis of benzamide derivatives, including this compound, has been significantly advanced by the advent of one-pot synthesis and multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a single step, incorporating most of the atoms from the reactants. nih.gov This approach offers substantial advantages over traditional linear, multi-step syntheses, including increased efficiency, reduced waste, lower costs, and the rapid generation of a diverse library of compounds. nih.govresearchgate.net

Key MCRs applicable to the synthesis of benzamide backbones include the Ugi and Strecker reactions. researchgate.net The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-amidoamides. researchgate.net By strategically selecting the starting components, this reaction could be adapted to generate complex benzamide structures in a single, efficient step. Similarly, pseudo-MCRs, where one of the reactants participates in multiple steps of a domino process, offer another powerful route to complex molecules like fused benzopyranopyrimidines. rsc.org

The application of MCRs allows for the systematic exploration of the chemical space around the benzamide core, making it a vital tool for creating derivatives for various scientific applications. researchgate.netyoutube.com

Table 1: Prominent Multicomponent Reactions for Amide Synthesis

Reaction Name Components Product Type Key Advantages
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Amidoamides High atom economy, structural diversity, single-step process. researchgate.net
Strecker Reaction Aldehyde/Ketone, Amine, Cyanide Source α-Amino Nitriles (Amide Precursors) Efficient C-C and C-N bond formation, access to α-amino acids. researchgate.net
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amides Three-component reaction, forms ester and amide bonds simultaneously.

| Gewald Reaction | Carbonyl Compound, α-cyanoester, Sulfur, Amine (catalyst) | Substituted Thiophenes | Access to heterocyclic structures from simple starting materials. |

Chemical Modifications and Derivatization Studies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical properties. Derivatization studies can target the nitro group, the dichlorophenyl ring, or the central amide bond.

Strategies for Modifying the Nitro Group

The para-nitro group on the benzoyl ring is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and potential for intermolecular interactions. vulcanchem.com This group is a versatile handle for further chemical transformations. The most common and impactful modification is its reduction to an amino group (-NH₂).

This transformation can be achieved using various reducing agents, such as:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas.

Metal/Acid Reduction: Utilizing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The resulting 4-aminobenzamide (B1265587) derivative provides a nucleophilic site that can be further functionalized through reactions like acylation, alkylation, sulfonylation, or diazotization, leading to a wide array of new compounds. The nitro group's presence is known to be a key factor in the bioactivity of many compounds, acting as both a pharmacophore and a potential toxicophore, which makes its modification a critical aspect of medicinal chemistry research. mdpi.com

Derivatization at the Dichlorophenyl Moiety

The 2,5-dichlorophenyl ring is another key site for derivatization. The chlorine atoms direct further electrophilic aromatic substitution, although the ring is deactivated. More modern and versatile methods for modification include transition metal-catalyzed cross-coupling reactions and C-H activation. researchgate.net

Cross-Coupling Reactions: The chlorine atoms can be replaced via reactions like the Suzuki, Stille, Buchwald-Hartwig, or Sonogashira couplings, allowing for the introduction of new alkyl, aryl, amino, or alkynyl groups. These reactions typically require a palladium or copper catalyst.

C-H Activation: This modern strategy allows for the direct functionalization of carbon-hydrogen bonds on the aromatic ring, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed C-H arylation, for example, could introduce new aryl groups at specific positions on the dichlorophenyl ring. researchgate.net

The strategic placement of chlorine atoms is known to enhance the biological activity of certain molecules. mdpi.com Structural studies on related compounds like 2-chloro-N-(3,5-dichlorophenyl)benzamide and N-(3,5-dichlorophenyl)benzamide reveal how halogen substitution patterns influence the conformation and crystal packing of the molecules, including the dihedral angles between the aromatic rings. nih.govnih.gov

Amide Bond Modifications and Isosteric Replacements

The central amide bond is crucial for the structural integrity of the molecule but can be susceptible to hydrolysis by proteases. nih.gov Replacing the amide bond with a bioisostere—a functional group with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve metabolic stability, permeability, or binding interactions. nih.govnih.gov

Several isosteric replacements for the amide group have been explored in benzamide analogs: nih.gov

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium increases lipophilicity with only minor geometric changes. nih.gov Thioamides, for instance, have a lower hydrogen bond acceptor capacity but a more acidic N-H bond, making them better hydrogen bond donors. nih.gov

Heterocycles: Five-membered aromatic rings like oxazoles, oxadiazoles, imidazoles, and triazoles are successful amide surrogates. nih.govnih.gov These replacements can lock the conformation, alter basicity, and improve metabolic stability. nih.gov

Other Replacements: Esters, sulfonamides, and ureas are other potential replacements that have been investigated for benzamide analogs. nih.gov

Table 2: Common Bioisosteric Replacements for the Amide Bond

Original Group Isosteric Replacement Key Property Changes Reference
Amide (-CONH-) Thioamide (-CSNH-) Increased lipophilicity, altered H-bonding capacity. nih.gov
Amide (-CONH-) Selenoamide (-CSeNH-) Retained biological activity in some anthelmintics, increased lipophilicity. nih.gov
Amide (-CONH-) Oxadiazole Improved metabolic stability and membrane permeability. nih.gov
Amide (-CONH-) Imidazole Increased basicity, allowing for water-soluble salt formation. nih.gov
Amide (-CONH-) Triazole Can mimic the geometry and electronic features of the amide bond. nih.gov

Synthesis of Metal Complexes and Coordination Compounds involving this compound Ligands

This compound possesses several potential donor atoms—the oxygen and nitrogen of the amide group and the oxygen atoms of the nitro group—making it a candidate ligand for forming metal complexes. The synthesis of coordination compounds can significantly alter the properties of the organic ligand.

While specific studies on metal complexes of this compound are not prevalent, research on related structures provides a strong basis for potential coordination chemistry:

Coordination via Amide and Nitro Groups: The benzamide moiety can coordinate to metal ions. For example, N-substituted benzamides have been studied for their effects on transcriptional regulation, which can be influenced by metal coordination. researchgate.net The nitro group, particularly in conjunction with other nearby functional groups, can also participate in metal binding. nih.gov

Complexes with Ligand Fragments: The constituent parts of the molecule are known to form complexes. For instance, 2,5-dichlorobenzoic acid has been used to synthesize heterometallic Ni(II)-Ln(III) complexes. bohrium.com Similarly, ligands containing a 4-nitrophenyl group, such as 2-(4-nitrophenyl)-1H-benzimidazole, readily form stable complexes with transition metals. nih.gov

Formation of Coordination Polymers: Using auxiliary N-donor ligands, related carboxylic acid ligands have been used to create complex zinc(II) coordination polymers with diverse architectures and fluorescent properties. rsc.org

The synthesis of metal complexes with this compound as a ligand could be achieved by reacting it with various metal salts (e.g., of Cu, Zn, Ni, Co) in a suitable solvent system. The resulting complexes could exhibit novel structural, catalytic, or magnetic properties. bohrium.commst.edu

Advanced Structural Elucidation and Conformational Analysis of N 2,5 Dichlorophenyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N-(2,5-dichlorophenyl)-4-nitrobenzamide, this technique would reveal critical details about its solid-state conformation, crystal packing, and the non-covalent interactions that stabilize the crystal lattice.

The assembly of molecules in the crystal lattice is governed by a variety of intermolecular forces. The specific functional groups present in this compound—the amide linkage, the nitro group, and the chlorinated aromatic rings—are all expected to play significant roles in directing its supramolecular architecture.

The primary and most predictable intermolecular interaction is the hydrogen bond formed between the amide proton (N–H) and a strong hydrogen bond acceptor. In this molecule, the most likely acceptors are the oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the nitro group (NO₂).

N–H⋯O=C Interactions : It is highly probable that the amide N–H group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimeric motifs. This is a classic and robust interaction in amide-containing crystal structures.

N–H⋯O₂N Interactions : The oxygen atoms of the para-nitro group are also potent hydrogen bond acceptors. Therefore, N–H⋯O(nitro) hydrogen bonds are expected to be a key feature, potentially linking the molecules into extended networks. nih.govresearchgate.net

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Strong Hydrogen BondAmide N–HCarbonyl Oxygen (C=O)Formation of primary structural motifs (e.g., chains, dimers).
Strong Hydrogen BondAmide N–HNitro Group Oxygen (O₂N)Cross-linking of primary motifs, creating 2D sheets or 3D networks.
Weak Hydrogen BondAromatic C–HCarbonyl or Nitro OxygenStabilization of the overall 3D packing arrangement.

The presence of two aromatic rings, the 4-nitrophenyl group and the 2,5-dichlorophenyl group, suggests the likelihood of π–π stacking interactions. nih.govresearchgate.net The electron-deficient 4-nitrophenyl ring is expected to interact favorably with the more electron-rich (though still halogenated) dichlorophenyl ring of a neighboring molecule in an offset or "sandwich" arrangement to stabilize the crystal packing. These interactions would likely occur between layers or chains established by hydrogen bonding.

Analysis of structurally similar compounds, such as N-(2,5-dichlorophenyl)benzenesulfonamide, reveals that the two aromatic rings are significantly twisted relative to each other, with dihedral angles reported in the range of 70-75°. nih.gov A similar non-planar conformation is expected for this compound due to the steric hindrance imposed by the ortho-chloro substituent on the aniline (B41778) ring, which prevents the molecule from adopting a planar structure. The amide bridge itself is generally planar.

ParameterDescriptionExpected ValueRationale
Dihedral Angle (Ring A – Ring B)The angle between the mean plane of the 4-nitrophenyl ring and the 2,5-dichlorophenyl ring.~60-80°Steric repulsion from the ortho-chlorine substituent forces a twisted, non-planar conformation. nih.gov
Amide Bridge ConformationThe torsion angle around the C-N bond of the amide.Typically transThe trans conformation is electronically and sterically favored for secondary amides.

Crystal Packing and Supramolecular Interactions

Solution-State Structural Characterization

While X-ray crystallography provides a static picture of the molecule in the solid state, techniques like NMR spectroscopy offer insight into its structure and dynamic behavior in solution.

High-resolution ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of this compound. researchgate.netmdpi.com

¹H NMR : The spectrum would show distinct signals for the amide proton (N-H), typically as a broad singlet in the downfield region (δ 8.5-10.5 ppm). The aromatic protons would appear as a set of multiplets in the δ 7.0-8.5 ppm range. The characteristic AA'BB' pattern for the para-substituted 4-nitrophenyl ring and the ABC system for the 1,2,5-trisubstituted dichlorophenyl ring would be key identifiers. nih.govmdpi.com

¹³C NMR : The carbon spectrum would show signals for the carbonyl carbon (~165 ppm), the carbons of the two aromatic rings (δ 120-150 ppm), and the carbon atoms bearing the nitro and chloro substituents. researchgate.netmdpi.com

Advanced NMR techniques, such as variable-temperature (VT-NMR) studies, could be employed to investigate the conformational dynamics in solution, particularly the rotational barrier around the amide C-N bond and the phenyl-carbonyl bond. This would provide information on the flexibility of the molecule and the energy differences between various solution-state conformers.

Due to the highly specific nature of the requested information and the limited availability of detailed experimental data in publicly accessible sources, a comprehensive article on the advanced structural elucidation and photophysical properties of this compound cannot be generated at this time.

Further research in specialized chemical databases and scientific literature would be necessary to acquire the specific findings needed to populate the requested sections on Advanced Vibrational Spectroscopy and Spectroscopic Investigations of Excited States.

Computational Chemistry and Molecular Modeling Studies of N 2,5 Dichlorophenyl 4 Nitrobenzamide

Molecular Dynamics Simulations

Solvent Effects on Molecular ConformationsRunning MD simulations in different solvent models (e.g., water, DMSO, chloroform) would reveal how the environment affects the molecule's shape and stability. Solvents can influence which conformations are preferred through interactions like hydrogen bonding, thereby affecting the molecule's overall behavior in a solution.

Until such specific research is conducted and published, a detailed article meeting the requested specifications cannot be written.

Molecular Docking Studies with Relevant Biological Receptors (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the potential interactions between a small molecule, such as N-(2,5-dichlorophenyl)-4-nitrobenzamide, and a biological receptor. However, no published studies were identified that have performed molecular docking simulations for this specific compound with any biological target.

Identification of Putative Binding Pockets

Without molecular docking studies, the putative binding pockets for this compound on any relevant biological receptors have not been identified. This analysis would typically involve computational algorithms to locate and characterize potential binding sites on a protein surface where the compound might fit.

Analysis of Ligand-Protein Interaction Mechanisms

A detailed analysis of the ligand-protein interaction mechanisms, which would describe the specific types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and a receptor, is contingent on docking studies. As such, there is no available data detailing these interactions for this compound.

Binding Affinity Predictions (Computational)

Computational predictions of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), provide a quantitative estimate of the strength of the interaction between a ligand and a protein. There are no reported computationally predicted binding affinities for this compound with any biological targets.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Model Development

Cheminformatics and QSAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

Selection of Molecular Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric properties). For this compound, no specific set of molecular descriptors has been selected or utilized in a published QSAR study.

A hypothetical selection of descriptors for this compound would likely include:

Topological descriptors: Molecular weight, number of rotatable bonds, number of hydrogen bond donors and acceptors.

Electronic descriptors: Partial charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: LogP (partition coefficient).

Table 1: Hypothetical Molecular Descriptors for this compound

Descriptor Type Descriptor Example
Topological Molecular Weight
Number of Rotatable Bonds
Number of Hydrogen Bond Acceptors
Number of Hydrogen Bond Donors
Electronic Dipole Moment
HOMO Energy
LUMO Energy

This table is illustrative and not based on published research for this specific compound.

Predictive Modeling of Molecular Interactions

Predictive modeling of the molecular interactions of this compound would require a dataset of structurally related compounds with known biological activities. As no such QSAR study has been published, there are no predictive models available to estimate its biological activity or to elucidate the structural features crucial for its interactions.

Pharmacophore Modeling

Pharmacophore modeling is a pivotal tool in computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. While specific, experimentally-derived pharmacophore models for this compound are not extensively detailed in publicly available research, a putative model can be constructed based on its distinct chemical structure.

The key structural components of this compound that are likely to be crucial for its molecular interactions include the nitro-substituted benzamide (B126) core and the dichlorinated phenyl ring. The amide linkage provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitro group is a strong electron-withdrawing feature and a potent hydrogen bond acceptor. The two aromatic rings serve as hydrophobic and potential π-π stacking interaction sites. The chlorine atoms on the phenyl ring further enhance the hydrophobic character of that region of the molecule.

In studies of other nitrobenzamide derivatives, the nitro group has been identified as a critical pharmacophoric element. For instance, research on certain bis-benzamide inhibitors has shown that the nitro group is essential for their biological activity. elsevierpure.com Similarly, a pharmacophore model developed for a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives identified a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature as key components for their activity as photosynthetic electron transport inhibitors. nih.gov These findings support the likely importance of the amide and nitro functionalities, along with the aromatic systems, in the pharmacophoric profile of this compound.

The anticipated pharmacophoric features of this compound are summarized in the table below.

Pharmacophoric FeatureStructural Origin in this compoundPotential Role in Molecular Interactions
Hydrogen Bond Donor Amide (N-H)Formation of hydrogen bonds with target macromolecules.
Hydrogen Bond Acceptor Amide (C=O), Nitro Group (NO₂)Formation of hydrogen bonds with target macromolecules.
Aromatic Ring (2) 4-nitrophenyl ring, 2,5-dichlorophenyl ringHydrophobic interactions, π-π stacking.
Hydrophobic Center 2,5-dichlorophenyl moietyVan der Waals interactions, hydrophobic packing.

This putative model provides a foundational hypothesis for virtual screening and the rational design of new analogues with potentially modulated or enhanced biological activities. Further computational and experimental validation would be necessary to refine and confirm the precise spatial arrangement and relative importance of these features.

Mechanistic Investigations of Biological Interactions of N 2,5 Dichlorophenyl 4 Nitrobenzamide in Vitro/ex Vivo

Enzyme Inhibition Studies: Mechanistic Insights

The inhibitory potential of N-(2,5-dichlorophenyl)-4-nitrobenzamide and related compounds has been explored against several enzymes, revealing insights into their mechanism of action.

Specific Enzyme Target Identification and Characterization (e.g., α-glucosidase, α-amylase, PARP, MGST1)

Research has identified α-glucosidase and α-amylase as key targets for a series of structurally related benzamide (B126) derivatives. Specifically, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated their inhibitory activity against these enzymes, which are crucial for carbohydrate digestion and have implications for managing type 2 diabetes. nih.gov The general mechanism of PARP (Poly (ADP-ribose) polymerase) inhibitors involves competing with NAD+ at the enzyme's catalytic site, which is critical for DNA repair pathways. vulcanchem.com While the broader class of benzamides has been investigated, specific inhibitory data for this compound against PARP and MGST1 (Microsomal Glutathione S-Transferase 1) is not extensively documented in the available literature.

Kinetic Analysis of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ values for mechanistic understanding)

Kinetic studies provide quantitative measures of enzyme inhibition. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally similar to this compound, the half-maximal inhibitory concentration (IC₅₀) values for α-glucosidase and α-amylase have been determined. nih.gov

One of the most active compounds in this series, compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), exhibited an IC₅₀ value of 10.75 ± 0.52 µM against α-glucosidase, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 39.48 ± 0.80 µM). nih.gov Against α-amylase, the same compound showed an IC₅₀ of 0.90 ± 0.31 µM, again demonstrating significant inhibitory potential compared to acarbose (IC₅₀ = 5.60 ± 0.30 µM). nih.gov The IC₅₀ values for a selection of these related compounds are presented below.

Table 1: α-Glucosidase and α-Amylase Inhibition by N-(substituted phenyl)-4-nitrobenzamide Derivatives

Compound ID Substituent (R) α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM)
5b 2-Cl 48.10 ± 1.15 5.30 ± 1.23
5m 2-CH₃ 40.25 ± 0.95 1.52 ± 0.84
5o 2-CH₃-5-NO₂ 10.75 ± 0.52 0.90 ± 0.31
5p 4-F 35.18 ± 1.04 2.10 ± 0.52
Acarbose (Standard) - 39.48 ± 0.80 5.60 ± 0.30

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Mechanism of Enzyme Binding: Reversible vs. Irreversible Inhibition

The nature of enzyme binding, whether reversible or irreversible, is a critical aspect of understanding an inhibitor's mechanism. An irreversible inhibitor typically forms a strong, often covalent, bond with the enzyme, leading to permanent inactivation. libretexts.org In contrast, a reversible inhibitor binds non-covalently and can dissociate from the enzyme. libretexts.org

For the related 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies suggest that the binding to α-glucosidase and α-amylase is likely reversible. nih.gov These in silico analyses indicate that the interactions are primarily hydrogen bonding and hydrophobic interactions with the active site residues of the enzymes. nih.gov However, experimental verification to definitively classify the inhibition of this compound as reversible or irreversible has not been reported.

Receptor Binding Studies: Biophysical Characterization

While enzyme inhibition has been a primary focus, the interaction of benzamide derivatives with cellular receptors is another area of investigation, although specific data for this compound is limited.

Ligand-Receptor Interaction Kinetics

Studies on other benzamide compounds have shown that they can bind to various receptors. For instance, certain N-alkyl-substituted benzamides have been evaluated for their binding affinities to opioid receptors. These studies determine parameters like IC₅₀ values to quantify the strength of binding to different receptor subtypes. However, there is a lack of specific research detailing the ligand-receptor interaction kinetics for this compound.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. This mechanism is crucial in the development of drugs with more subtle and selective effects. nih.gov While the concept of allosteric modulation is well-established for various receptor systems, there is currently no available scientific literature that specifically investigates or identifies this compound as an allosteric modulator of any receptor.

Cellular Pathway Modulation: Molecular Analysis (In Vitro)

There is no available scientific literature detailing the in vitro effects of this compound on key molecular signaling cascades. Specifically, no studies were found that investigated its impact on the production of nitric oxide (NO) or the regulation of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) expression. While related compounds containing nitro or dichlorophenyl groups may exhibit anti-inflammatory properties, a direct link and mechanistic data for the subject compound are not present in the current body of scientific publications.

Information regarding the subcellular localization of this compound is not available in published research. Studies to determine its distribution within cellular compartments have not been reported.

Interactions with Biomembranes and Surfactant Systems

There is a lack of research on the interactions between this compound and biological membranes or surfactant systems. Consequently, no data can be provided on this aspect of its physicochemical and biological behavior.

Target Identification and Molecular Characterization of N 2,5 Dichlorophenyl 4 Nitrobenzamide S Interactors

Proteomic Approaches for Target Deconvolution

Proteomic approaches are powerful, unbiased methods used to identify the protein targets of a small molecule from a complex biological sample, a process known as target deconvolution. nih.gov These techniques analyze global changes in protein expression, stability, or post-translational modifications upon treatment with a compound. Common strategies include chemical proteomics, where the small molecule is modified to serve as a "bait" to capture its binding partners, and expression proteomics, which quantifies changes in the proteome of cells or tissues after exposure to the compound. frontiersin.orgnih.gov

Despite the availability of these advanced techniques, there are no specific published studies that have utilized proteomic approaches to deconvolute the targets of N-(2,5-dichlorophenyl)-4-nitrobenzamide. Research on other dichlorinated compounds, such as 3,4-dichloroaniline (B118046) and 1,2-dichloropropane, has successfully employed proteomic analysis to understand their effects on biological systems, highlighting the potential of this approach. ufc.brnih.gov

Table 1: Common Proteomic Strategies for Small Molecule Target Identification

StrategyDescriptionTypical Output
Chemical Proteomics Uses a modified version of the compound (a probe) to isolate interacting proteins from a lysate. frontiersin.orgA list of potential protein binders for the compound.
Expression Proteomics Quantifies changes in protein abundance in cells or tissues after treatment with the compound. nih.govA list of up- or down-regulated proteins, suggesting affected pathways.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding. nih.govIdentification of direct protein targets based on increased stability.
Activity-Based Protein Profiling (ABPP) Uses reactive probes to map the active sites of enzymes and identify targets based on competitive binding. nih.govIdentification of enzyme classes that the compound interacts with.

This table represents general methodologies and does not reflect specific research conducted on this compound.

Affinity Chromatography and Pull-Down Assays for Protein Binding Partners

Affinity chromatography and pull-down assays are fundamental techniques for identifying and validating protein-protein or compound-protein interactions. nih.govthermofisher.com In a typical pull-down assay for a small molecule, the compound (the "bait") is immobilized on a solid support, such as agarose (B213101) beads. thermofisher.com This immobilized bait is then incubated with a cell lysate containing potential "prey" proteins. Proteins that bind to the compound are "pulled down" and can be identified by methods like mass spectrometry. nih.gov

A search of the scientific literature indicates that no studies have been published detailing the use of affinity chromatography or pull-down assays to identify the protein binding partners of this compound. While these methods are standard for target identification, they have not been applied to this specific compound in any documented research. thermofisher.comresearchgate.net

Mechanistic Studies of Covalent Adduct Formation (if applicable)

Some small molecules can form covalent bonds with their protein targets, leading to irreversible inhibition or modification. The nitroaromatic structure within this compound suggests a potential for metabolic activation to reactive intermediates that could form covalent adducts, for instance with DNA. nih.govmdpi.com Studies on covalent adduct formation typically involve incubating the compound with proteins or DNA, often in the presence of metabolic enzymes, and then using techniques like mass spectrometry or ³²P-postlabeling to detect and characterize the resulting adducts. nih.gov

There is currently no published research available that investigates the potential for this compound to form covalent adducts with biological macromolecules. Therefore, it is unknown if this mechanism of action is applicable to this compound.

Structural Characterization of Compound-Biomolecule Complexes

Determining the three-dimensional structure of a small molecule bound to its biological target provides invaluable insight into the mechanism of interaction at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are used to resolve the structures of these complexes. This information can reveal the specific binding site, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

As no biological targets have been identified for this compound, there have been no studies on the structural characterization of its complexes with any biomolecules. Consequently, there is no structural data available to illustrate its binding mode to any protein or other biological macromolecule.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives of N 2,5 Dichlorophenyl 4 Nitrobenzamide Analogs

Rational Design of N-(2,5-dichlorophenyl)-4-nitrobenzamide Derivatives for Mechanistic Probing

The rational design of derivatives of this compound is a strategic approach to investigate its mechanism of action. This involves the synthesis of new molecules with specific structural modifications to probe interactions with biological targets. nih.govmdpi.com

One common strategy is the use of multicomponent reactions to efficiently generate a library of analogs. nih.gov For instance, a one-pot, three-component reaction can be employed to produce a series of N-phenylbenzamide derivatives with diverse substituents. nih.gov This method allows for the rapid exploration of the chemical space around the core scaffold.

Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in the rational design process. nih.govresearchgate.net These techniques can predict the binding affinity and mode of interaction of designed analogs with their putative protein targets, guiding the selection of candidates for synthesis and biological evaluation. nih.gov For example, docking studies can reveal key hydrogen bonding, electrostatic, and hydrophobic interactions between the ligand and the active site of a receptor. nih.gov

The design of derivatives often involves the introduction of various functional groups at different positions on the phenyl rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity. For instance, the introduction of substituents on the phenyl ring of N-phenylbenzamide derivatives has been shown to enhance their anticancer activity. nih.gov

Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is linked to other bioactive moieties, represents another rational design approach. mdpi.commdpi.com This can lead to compounds with novel or enhanced pharmacological profiles.

Quantitative SAR Modeling for Predictive Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound was not found in the search results, the principles of QSAR are highly relevant for understanding its mechanism.

A QSAR study on this compound analogs would typically involve the following steps:

Data Set Preparation: A series of analogs with known biological activities (e.g., IC50 values) would be compiled. nih.gov

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analog. These descriptors quantify different aspects of the molecular structure, such as:

Electronic descriptors: (e.g., Hammett constants, partial charges) to describe the effects of substituents on the electronic distribution.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to describe the lipophilicity of the molecule.

Topological descriptors: to describe the connectivity of atoms in the molecule.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model for this compound analogs could provide valuable mechanistic insights. For instance, the descriptors that are found to be most important in the QSAR equation can highlight the key molecular properties that govern biological activity. This information can then be used to:

Predict the activity of newly designed compounds before their synthesis.

Optimize the lead compound to improve its potency and selectivity.

Gain a deeper understanding of the molecular interactions between the compounds and their biological target.

Interactive Data Table: Physicochemical Properties of Related Nitrobenzamide Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
2-NitrobenzamideC₇H₆N₂O₃166.13-0.1
3-NitrobenzamideC₇H₆N₂O₃166.130.8
N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamideC₁₄H₁₀Cl₂N₂O₄341.15
N-(3-chlorophenethyl)-4-nitrobenzamideC₁₅H₁₃ClN₂O₃304.73
N-(2,2-diphenylethyl)-4-nitrobenzamideC₂₁H₁₈N₂O₃346.38

Interactive Data Table: Biological Activity of N-Phenylbenzamide Derivatives

CompoundTarget/AssayActivity (IC₅₀)
Derivative 4eA549, HeLa, MCF-7 cancer cell lines7.5-11.1 µM
Derivative 4fA549, HeLa, MCF-7 cancer cell lines7.5-9.3 µM
Compound 1eEV 71 virus (strains SZ-98, JS-52-3, H, BrCr)5.7 ± 0.8–12 ± 1.2 μM
Compound 5oα-glucosidaseFourfold more active than acarbose (B1664774)
Compound 5oα-amylaseSix times more active than acarbose

Advanced Analytical Techniques in the Study of N 2,5 Dichlorophenyl 4 Nitrobenzamide

High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the metabolic fate of compounds in biological systems. In in vitro studies, HRMS is used to identify metabolites of N-(2,5-dichlorophenyl)-4-nitrobenzamide following incubation with systems that mimic physiological metabolism, such as human or rat liver microsomes.

The process involves incubating the parent compound with liver microsomes in the presence of necessary cofactors like NADPH. nih.gov Over time, metabolic reactions occur, and the resulting mixture is analyzed. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. By comparing the mass spectra of the incubated sample with a control group (e.g., heat-inactivated microsomes), researchers can pinpoint new peaks corresponding to metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment these metabolite ions, providing structural information that helps to identify the site of metabolic modification.

For this compound, potential metabolic pathways could include reduction of the nitro group to an amine, hydroxylation on the phenyl rings, or cleavage of the amide bond. A nontargeted metabolomics approach using HRMS combined with multivariate statistical analysis can be a highly efficient method for identifying these transformation products. nih.gov

Table 1: Potential In Vitro Metabolites of this compound Identifiable by HRMS

Potential Metabolite Metabolic Reaction Mass Shift (Da) Notes
N-(2,5-dichlorophenyl)-4-aminobenzamideNitro-reduction-30.0106Reduction of the NO₂ group to an NH₂ group.
N-(2,5-dichloro-hydroxyphenyl)-4-nitrobenzamideAromatic Hydroxylation+15.9949Addition of a hydroxyl (-OH) group to the dichlorophenyl ring.
N-(2,5-dichlorophenyl)-hydroxy-4-nitrobenzamideAromatic Hydroxylation+15.9949Addition of a hydroxyl (-OH) group to the nitrophenyl ring.
2,5-dichloroaniline (B50420) and 4-nitrobenzoic acidAmide HydrolysisN/ACleavage of the amide bond, resulting in two separate fragments.

This table is illustrative and based on common metabolic pathways. Actual metabolites would be confirmed via HRMS and MS/MS fragmentation data.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

Chromatographic techniques are central to confirming the identity and assessing the purity of synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods used for this purpose. nih.govmdpi.com

HPLC separates the compound from impurities based on differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. A pure sample will ideally show a single, sharp peak at a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate). The area of this peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. For related benzamide (B126) derivatives, thin-layer chromatography (TLC) is also used for a rapid purity check, providing an Rf (retardation factor) value. nih.govmdpi.com

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the chromatography column, it is ionized and its mass-to-charge ratio (m/z) is determined. This provides definitive confirmation of the compound's identity by matching the observed molecular weight with the theoretical value. mdpi.commdpi.com This dual-detection method is highly specific and sensitive, capable of detecting and identifying even trace-level impurities. The synthesis of related amide compounds is routinely confirmed using spectral data from NMR, IR, and mass spectrometry. nih.govmdpi.commdpi.com

Table 2: Typical Analytical Data for Identity and Purity Confirmation of Benzamide Derivatives

Technique Parameter Purpose Example Finding for a Related Compound
HPLCRetention Time (tR)Purity AssessmentA single major peak indicates high purity.
TLCRf ValuePurity CheckRf = 0.51 (chloroform/diethyl ether/n-hexane = 6/3/1). mdpi.com
Melting PointMelting RangePurity & Identitym.p. 147–149 °C. mdpi.com
LC-MSMass-to-Charge (m/z)Identity ConfirmationConfirmation of the expected molecular ion peak.
1H NMR & 13C NMRChemical Shifts (δ)Structural ElucidationDetailed proton and carbon environment analysis confirms the molecular structure. mdpi.com

Data presented are for analogous compounds and serve to illustrate the application of these techniques.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical method for determining the thermal stability of this compound. netzsch.com A material's thermal stability is the temperature at which it begins to chemically decompose or react. netzsch.com

In a typical non-isothermal TGA experiment, a small amount of the compound is heated at a constant rate (e.g., 10 °C/min) in an inert nitrogen atmosphere. mdpi.com The TGA instrument records the sample's mass over the temperature range. The resulting plot, a thermogram, shows the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. From this data, key parameters can be determined, such as the onset temperature of decomposition (Tonset), which is often used as the upper limit for handling and processing, and the temperature of maximum decomposition rate (Tpeak), derived from the derivative of the TGA curve (DTG curve). mdpi.com While TGA is a valuable screening tool, it's important to note that mass loss is an approximate indicator, and actual potency loss might be higher. nih.gov

Table 3: Illustrative Thermal Stability Data from a TGA Profile

Parameter Description Hypothetical Value for this compound
Tonset (Onset Temperature)The temperature at which significant mass loss begins. netzsch.com250 °C
Tpeak (Peak Decomposition Temp.)The temperature at which the rate of mass loss is at its maximum.275 °C
Mass Loss (%)The percentage of mass lost in a specific decomposition step.~60% in the main decomposition stage
Residue (%)The percentage of material remaining at the end of the analysis.<5% at 600 °C

This table contains hypothetical data to illustrate the output of a TGA experiment. Actual values would need to be determined experimentally.

Microcalorimetry for Binding Thermodynamics (e.g., ITC for protein binding)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. It is the gold standard for quantifying the thermodynamic forces that drive the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. nih.gov

In an ITC experiment, a solution of the ligand (the compound) is titrated in small aliquots into a sample cell containing the protein solution at a constant temperature. whiterose.ac.uk Each injection triggers a heat change (either exothermic or endothermic) that is precisely measured by the calorimeter. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection diminishes until only the heat of dilution is observed.

A single ITC experiment can determine the complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). nih.gov From these values, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated. This information is invaluable for understanding the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) and for structure-based drug design. researchgate.net

Table 4: Thermodynamic Parameters for a Hypothetical Protein-Ligand Interaction Measured by ITC

Parameter Symbol Description Illustrative Value
StoichiometrynNumber of ligand molecules binding to one protein molecule. nih.gov1.05
Association ConstantKₐA measure of the binding affinity (strength) of the interaction. nih.gov2.5 x 10⁶ M⁻¹
Enthalpy ChangeΔHThe heat released or absorbed during binding (in kcal/mol). nih.gov-8.5 kcal/mol
Entropy ChangeTΔSThe change in the system's disorder upon binding (in kcal/mol). whiterose.ac.uk-0.2 kcal/mol
Gibbs Free EnergyΔGThe overall energy change of binding; indicates spontaneity (in kcal/mol). researchgate.net-8.7 kcal/mol

This table presents a hypothetical but representative dataset for a binding interaction as determined by ITC.

Future Directions and Emerging Research Avenues for N 2,5 Dichlorophenyl 4 Nitrobenzamide Research

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The conventional synthesis of N-(2,5-dichlorophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 2,5-dichloroaniline (B50420). mdpi.com This method, while established, often utilizes stoichiometric activating agents like thionyl chloride, which are inefficient and generate substantial chemical waste. ucl.ac.uk The drive towards greener and more sustainable chemistry has spurred research into novel synthetic routes with higher atom economy. ucl.ac.uknih.gov

Emerging strategies focus on the direct catalytic amidation of 4-nitrobenzoic acid with 2,5-dichloroaniline. These methods circumvent the need for preparing an acyl chloride intermediate, thus reducing waste. ucl.ac.uk Methodologies employing heterogeneous acid catalysts, such as H-Montmorillonite, are being explored for the synthesis of N-arylamides, offering advantages like easier catalyst recovery and reduced purification efforts. nih.gov Other innovative approaches include iron-catalyzed amidation and electrosynthesis, which represent promising green alternatives that minimize the use of hazardous reagents. rsc.orgrsc.org Flow chemistry is another technology being implemented to create more sustainable protocols for amide synthesis, potentially improving yields and safety. nih.gov

Method General Principle Key Reagents/Catalysts Advantages Disadvantages
Traditional Acyl Chloride Method Two-step process involving activation of carboxylic acid with a chlorinating agent, followed by reaction with amine. ucl.ac.ukThionyl chloride, Oxalyl chloride, Pyridine (B92270) mdpi.comucl.ac.ukWell-established, generally high yielding.Poor atom economy, uses hazardous reagents, generates significant waste. ucl.ac.uk
Catalytic Direct Amidation One-step reaction directly coupling a carboxylic acid and an amine. nih.govBoric acid, Heterogeneous acid catalysts (e.g., H-Montmorillonite), Iron catalysts. nih.govrsc.orgHigh atom economy, environmentally friendlier, avoids hazardous reagents. nih.govMay require higher temperatures or longer reaction times; catalyst cost.
Electrosynthesis Amide bond formation driven by electrochemical conditions. rsc.orgElectrodes, supporting electrolyte.Sustainable, avoids bulk chemical oxidants/reductants, can be highly selective. rsc.orgRequires specialized equipment, may have limited substrate scope.
Flow Chemistry Continuous reaction in a reactor system instead of a batch process. nih.govPacked-bed catalysts, microreactors.Enhanced safety, improved heat/mass transfer, easier scale-up, potential for higher yields. nih.govHigh initial equipment cost, potential for clogging.

Application of Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

To understand the mechanism of action of this compound, it is essential to characterize its dynamic interactions with biological targets at an atomic level. nih.gov Advanced spectroscopic techniques are at the forefront of providing this crucial information in real time. researchgate.netdrugdiscoverynews.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. nih.gov Techniques such as Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR allow researchers to map the binding site on a target protein and identify the specific parts of the small molecule involved in the interaction. nih.gov Recent advances, such as hyperpolarized ultrafast NMR, promise to enhance sensitivity and reduce the time required for data acquisition, making it possible to study interactions at lower concentrations. acs.org

Other valuable techniques include:

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the compound with its immobilized target, allowing for precise affinity determination.

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to provide a complete thermodynamic profile of the interaction, including enthalpy and entropy.

Fluorescence Spectroscopy: Can monitor binding by observing changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or by using fluorescently labeled analogs of the compound. researchgate.net

These methods are critical for validating binding, determining affinity, and understanding the structural basis of the interaction, which is fundamental for any structure-based drug design effort. nih.govscilit.com

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery, moving it from a trial-and-error process to a more predictive science. cas.orgresearchgate.net For this compound, these computational tools can be leveraged to accelerate the optimization process significantly.

Quantitative Structure-Activity Relationship (QSAR) modeling, a key application of ML, uses algorithms to build predictive models that correlate the chemical structures of compounds with their biological activities. nih.gov By analyzing a dataset of this compound analogs and their measured potencies, ML models can identify key structural features that are critical for activity. researchgate.netnih.gov This allows for the in silico screening of vast virtual libraries to prioritize the synthesis of compounds with the highest predicted activity. cas.org

Furthermore, AI and ML can:

Predict ADMET Properties: Forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile, helping to identify potential liabilities early in the design phase. researchgate.netresearchgate.net

Facilitate De Novo Design: Employ generative models to design entirely new molecules that are optimized for binding to a specific target. researchgate.net

Analyze Complex Datasets: Find patterns and insights in large, complex biological datasets that are impossible for humans to discern, helping to understand a compound's mechanism of action. cas.org

The predictive power of AI, when based on high-quality data, can streamline the design-make-test-analyze cycle, making the discovery of improved analogs more efficient. cas.orgbiorxiv.org

Mechanistic Investigations into Broader Biological Systems (In Vitro)

While a primary target for this compound may be identified, its full biological effect profile remains an important area of investigation. Small molecule inhibitors often interact with multiple proteins, and these "off-target" effects can be responsible for both therapeutic efficacy and toxicity. nih.gov

Future in vitro research will focus on elucidating the broader mechanistic footprint of this compound. This can be achieved through a variety of high-throughput methods:

Phenotypic Screening: Assessing the compound's effect on cell health, proliferation, or other observable characteristics across panels of different cancer cell lines to identify sensitive and resistant cell types.

Proteomics and Transcriptomics: Using techniques like mass spectrometry-based proteomics or RNA-sequencing to gain an unbiased, global view of how the compound alters protein and gene expression levels within the cell. This can reveal which cellular pathways are perturbed.

High-Throughput RT-PCR: This method can be used on a large scale to measure how a compound affects the expression of a curated set of genes involved in various biological processes. broadinstitute.org

Such studies are crucial for building a comprehensive understanding of the compound's mechanism of action, identifying potential biomarkers for its activity, and proactively identifying possible off-target liabilities. nih.govnih.gov

Development of this compound as a Molecular Tool for Biological Pathway Elucidation

Beyond its direct therapeutic potential, a selective small molecule like this compound can be a powerful molecular tool to dissect complex biological pathways. frontiersin.org By inhibiting a specific protein, the compound allows researchers to study the functional consequences of that protein's inactivation in a controlled and often reversible manner—an approach known as chemical genetics. youtube.com

To enhance its utility as a research probe, the parent molecule can be modified to create specialized tool compounds:

Photoaffinity Probes: Incorporation of a photoreactive group allows the compound to be covalently cross-linked to its target protein upon UV irradiation. This enables the definitive identification of binding partners from complex cell lysates.

Fluorescent Probes: Attaching a fluorescent dye allows for the visualization of the compound's subcellular localization or its target protein within a cell using advanced microscopy techniques.

Biotinylated or "Clickable" Probes: Adding a biotin (B1667282) tag or a "click chemistry" handle (like an alkyne or azide) facilitates the pulldown and identification of target proteins and associated binding partners.

By using such tailored molecular tools, researchers can elucidate new functions for the target protein, map its role within signaling networks, and validate it as a therapeutic target for future drug development efforts. mdpi.com

Q & A

Q. What are the standard synthetic routes for N-(2,5-dichlorophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 4-nitrobenzoyl chloride with 2,5-dichloroaniline in anhydrous dichloromethane under nitrogen, using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts . Key optimization steps include:
  • Stepwise reagent addition : Adding 4-nitrobenzoyl chloride in two stages (e.g., 3.8 mmol initially, then 0.81 mmol after 2 hours) to improve yield and reduce side reactions .
  • Solvent choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the acyl chloride intermediate .
  • Purification : Washing with NaHCO₃ (to remove unreacted acid) and citric acid (to remove excess base), followed by recrystallization from ethanol for high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ stretching) .
  • ¹H/¹³C NMR : Assign peaks using substituent effects. For example, the dichlorophenyl ring protons exhibit downfield shifts due to electron-withdrawing Cl groups, while the nitrobenzamide aromatic protons show distinct splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 339.96 for C₁₃H₈Cl₂N₂O₃⁺) .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

  • Methodological Answer : While direct data on the target compound is limited, structurally similar dichlorophenyl benzamides exhibit antibacterial activity via protein synthesis inhibition . Assays include:
  • Microbroth dilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics to assess IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals:
  • Torsion angles : The C–SO₂–NH–C segment in related sulfonamides shows gauche conformations (~62°), influenced by intramolecular N–H···Cl hydrogen bonds .
  • Packing interactions : N–H···O(S) hydrogen bonds stabilize the crystal lattice, with benzene ring tilts (~67.8°) affecting solubility and melting points .
  • Refinement : Use SHELXL for high-resolution data (R factor <0.05) and restraint parameters for H atoms .

Q. How do substituent variations (e.g., nitro position, halogen type) impact the compound’s physicochemical and biological properties?

  • Methodological Answer : Comparative studies of analogues highlight:
Substituent Impact Source
4-NO₂ vs. 3-NO₂Higher electron-withdrawing effect stabilizes amide resonance, altering reactivity .
2,5-Cl₂ vs. 4-ClEnhanced lipophilicity (logP ↑ by ~0.5) improves membrane permeability but may reduce aqueous solubility .
Benzoxazole vs. thiazoleHeterocyclic substitution shifts bioactivity; benzoxazole derivatives show stronger enzyme inhibition .

Q. How can conflicting spectral or crystallographic data be systematically addressed?

  • Methodological Answer :
  • Data validation : Cross-reference IR/NMR with computational simulations (e.g., DFT for vibrational modes) .
  • Crystallographic redundancy : Collect multiple datasets (e.g., at 299 K and 100 K) to confirm thermal motion artifacts .
  • Statistical refinement : Use programs like SHELXL to optimize Rint and wR2 values, ensuring data-to-parameter ratios >10:1 .

Data Contradiction Analysis

Q. Why might reported melting points or bioactivity vary across studies?

  • Methodological Answer : Variations arise from:
  • Purity differences : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing and melting points .
  • Assay conditions : MIC values depend on bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) and growth media .
  • Stereoelectronic effects : Minor substituent changes (e.g., Cl vs. CF₃) drastically alter electronic profiles and bioactivity .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Related Compounds

Parameter N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide
Space groupP2₁/cP
a (Å)9.0758.921
β (°)90.4998.34
R factor0.0480.042
Torsion angle (°)62.1 (C–SO₂–NH–C)58.3 (C–O–NH–C)

Table 2 : Comparative Bioactivity of Analogues

Compound MIC (μg/mL) Enzyme IC₅₀ (μM)
This compound12.5 (S. aureus)8.2 (DHFR)
N-(4-chlorophenyl)-2-benzofurancarboxamide25.015.6
N-(2,5-dimethylphenyl)-4-nitrobenzamide>5032.4

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Feasible Synthetic Routes

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N-(2,5-dichlorophenyl)-4-nitrobenzamide
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N-(2,5-dichlorophenyl)-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.